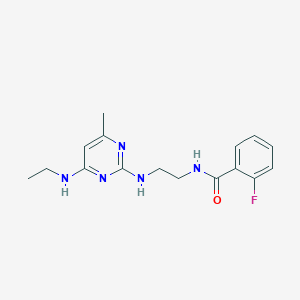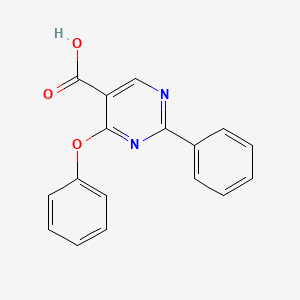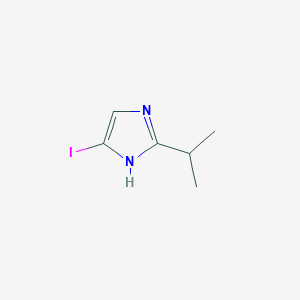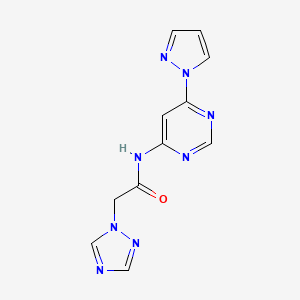
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains a benzamide group, a pyrimidine group, and an ethylamino group . Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. The ethylamino group suggests the presence of an ethyl group attached to an amino group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For instance, the 4-amino-N-[2 (diethylamino) ethyl] benzamide complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would be characterized by several physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry .Chemical Reactions Analysis
Amines, such as the ethylamino group in this compound, are generally good nucleophiles and can react with many electrophilic functional groups . They can also form imine derivatives when reacted with aldehydes and ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often have properties such as a certain molecular weight, melting point, boiling point, and solubility in various solvents .Applications De Recherche Scientifique
Antibacterial Activity
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide: has been studied for its antibacterial properties. Research indicates that derivatives of this compound, such as the tetraphenylborate ion-associate complex, exhibit good activity against Gram-positive bacteria like Staphylococcus aureus ATCC 29,213 and Bacillus subtilis ATCC 10400, as well as yeast, including Candida albicans ATCC 10231 . This suggests potential applications in developing new antibacterial agents that could be effective against resistant strains of bacteria.
Computational Chemistry Studies
The compound’s derivatives have been characterized using computational chemistry methods, such as Density Functional Theory (DFT) . These studies help understand the electronic characteristics of the compound, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) . Such analyses are crucial for predicting reactivity and interaction with biological targets, which is essential for drug design and discovery.
Ion-Associate Complex Formation
The ability to form ion-associate complexes with bio-active molecules is significant for comprehending interactions between drugs and receptors . This property can be exploited in pharmaceutical research to enhance the delivery and efficacy of drugs by improving their solubility and stability.
Spectroscopic Characterization
The compound and its complexes can be characterized by various spectroscopic methods, including Infrared Spectra (FT-IR) and Nuclear Magnetic Resonance (NMR) . These techniques are fundamental in the structural elucidation of new compounds, which is a critical step in the development of pharmaceuticals and other chemical products.
Antimicrobial Drug Development
Derivatives of this compound have been synthesized and tested for antimicrobial activities. They show promise in the development of new antimicrobial drugs, which is increasingly important due to the rise of drug-resistant infections . The compound’s ability to engage in hydrogen bonding and dipole-dipole interactions enhances its biocompatibility and potential as a therapeutic agent.
Asymmetric Synthesis of N-Heterocycles
The compound’s derivatives have applications in the asymmetric synthesis of N-heterocycles, which are structures commonly found in many drugs . The synthesis of enantiopure compounds is crucial for creating medications with improved efficacy and reduced side effects.
Safety and Hazards
The safety and hazards of this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For similar compounds, safety data sheets often provide information on hazards, safe handling practices, and emergency procedures .
Mécanisme D'action
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions . These may include hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the fluorobenzamide group suggests potential for strong binding affinity to its targets .
Biochemical Pathways
Given its structural features, it may be involved in pathways related to cell signaling, protein synthesis, or enzymatic activity
Pharmacokinetics
The presence of the ethylamino and methylpyrimidin groups suggest potential for good solubility and absorption . The fluorobenzamide group may enhance metabolic stability, potentially leading to a longer half-life .
Result of Action
Based on its structural features, it may have effects on cell signaling, protein synthesis, or enzymatic activity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s solubility, stability, and interactions with its targets .
Propriétés
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c1-3-18-14-10-11(2)21-16(22-14)20-9-8-19-15(23)12-6-4-5-7-13(12)17/h4-7,10H,3,8-9H2,1-2H3,(H,19,23)(H2,18,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJGMGJWPFUEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2750738.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2750739.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2750743.png)
![[5-(4-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2750744.png)
![5-amino-N-(3-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750745.png)

![N-(2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2750752.png)
![(R)-3-[4-(Trifluoromethyl)phenyl]butyric acid](/img/structure/B2750753.png)

![2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2750757.png)


![N-(3-Methoxy-2-methylspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2750760.png)
